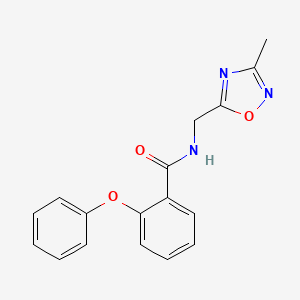![molecular formula C22H16FN5 B2424083 N-(4-fluorobenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902906-37-0](/img/structure/B2424083.png)
N-(4-fluorobenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N-(4-fluorobenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine” is a compound with the molecular formula C23H18FN5 . It belongs to a class of compounds known as triazole-fused heterocyclic compounds, which are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of eco-compatible catalysts and reaction conditions . A direct reaction between 4-hydroxybenzaldehyde with both dimedone and 5-amino-1H-1,2,4-triazole in DMF has been reported .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a central core of a triazoloquinazoline ring, which is a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and involve several steps. For instance, the mechanism of intramolecular rearrangement involves an addition of a molecule of water, cycle opening, rotation of 1,2,4-triazole, cycle closure, and elimination of a molecule of water .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various spectroscopic techniques. For instance, 1H NMR, 13C NMR, HRMS and IR spectra are often used to fully characterize these compounds .Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5/c23-17-12-10-15(11-13-17)14-24-22-25-19-9-5-4-8-18(19)21-26-20(27-28(21)22)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTZFVDEOAHUJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,4-Diethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2424007.png)
![2-[(carbamoylmethyl)(2-methylpropyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2424008.png)
![N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2424009.png)

![4-cyano-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2424013.png)


![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424017.png)



![1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid](/img/structure/B2424022.png)

